Differentiation in Cytotoxic Potency: GI50 Values in Cancer Cell Lines vs. Unsubstituted Isatin
In a standardized National Cancer Institute (NCI) 60-cell line single-dose assay, (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime exhibited a mean growth inhibition of 12.53% across all tested cell lines . This represents a specific, measurable cytotoxic signature. While direct comparative data for the parent unsubstituted isatin in the exact same NCI 60-cell line panel is not available in a single publication, a cross-study analysis with published literature reveals a stark difference in potency. For example, unsubstituted isatin is reported to have GI50 values generally exceeding 100 µM in various cancer cell lines (e.g., MCF-7, HCT-116) [1]. In contrast, the 7-CF3-3-oxime derivative shows significantly lower GI50 values of 15.72 µM for HCT116 and 20.00 µM for MCF7 , representing an order-of-magnitude improvement in potency. This quantifies the functional consequence of the 7-CF3 and 3-oxime modifications.
| Evidence Dimension | In vitro cytotoxicity (GI50) |
|---|---|
| Target Compound Data | Mean growth inhibition: 12.53%; GI50 (HCT116): 15.72 µM; GI50 (MCF7): 20.00 µM |
| Comparator Or Baseline | Unsubstituted Isatin (Indole-2,3-dione): GI50 >100 µM (across various cell lines including MCF-7, HCT-116) |
| Quantified Difference | Approximately 5- to 10-fold lower GI50 (higher potency) for the target compound compared to unsubstituted isatin. |
| Conditions | NCI 60-cell line single-dose screen; MTT assay for GI50 values in HCT116 and MCF7 cells. |
Why This Matters
This ~5-10x potency increase quantifies the value of the 7-CF3-3-oxime substitution, justifying its selection over unsubstituted isatin for cancer-relevant assays.
- [1] Vine, K. L. et al. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry. 2009; 9(4): 397-414. PMID: 19442041. View Source
